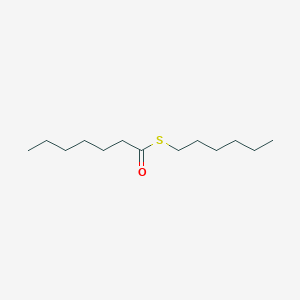
S-Hexyl heptanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Hexyl heptanethioate is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Hexyl heptanethioate can be synthesized through the copper-catalyzed coupling of aldehydes with thiols in water . This method involves the reaction of hexyl aldehyde with heptanethiol in the presence of a copper catalyst. The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The use of green solvents and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
S-Hexyl heptanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Hexyl heptanethioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-Hexyl heptanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- S-Dodecyl benzothioate
- Ethyl 2-(benzoylthio)acetate
- S-Dodecyl 4-chlorobenzothioate
Uniqueness
S-Hexyl heptanethioate is unique due to its specific alkyl chain length and the presence of the thioester functional group.
Properties
CAS No. |
60189-96-0 |
|---|---|
Molecular Formula |
C13H26OS |
Molecular Weight |
230.41 g/mol |
IUPAC Name |
S-hexyl heptanethioate |
InChI |
InChI=1S/C13H26OS/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
DRRJZZITASJJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)SCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















